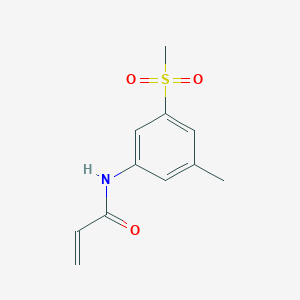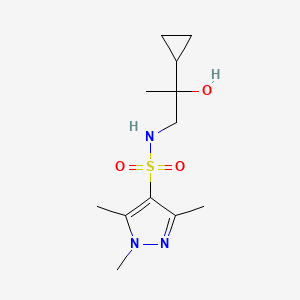
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a chemical compound that belongs to the class of pyridine derivatives. It has been used in scientific research for its potential pharmacological properties.
Scientific Research Applications
Photoluminescence and Structural Characterisation
The structural characterization and photoluminescence properties of self-assemblies formed by urea and thiourea derivatives, including those related to the compound of interest, have been extensively studied. These compounds exhibit significant photoluminescence, making them potentially useful for applications in materials science and optoelectronics (Baruah & Brahma, 2023).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors, including derivatives similar to the compound , have shown remarkable selectivity towards Cu2+ ions in various mixtures. These compounds undergo color changes upon complexation with metal ions, which can be utilized for detecting and quantifying metal ions in environmental and biological samples (Gosavi-Mirkute et al., 2017).
Binding Selectivity Towards Metal Ions
Research on vitamin K3 derivatives has demonstrated their ability to act as chemosensors, with specific binding abilities towards transition metal ions. These compounds can be visually detected due to color changes upon binding, indicating their potential in sensory applications (Patil et al., 2017).
Conformational Adjustments in Urea and Thiourea Assemblies
Studies on urea and thiourea derivatives have revealed conformational adjustments that affect their self-assembly and crystalline structures. These findings could have implications for the design of molecular assemblies and materials with specific physical properties (Phukan & Baruah, 2016).
NMR Assignment of Organocatalysts
The complete NMR assignment of derivatives of organocatalysts, including those structurally related to the compound of interest, aids in understanding their catalytic mechanisms. This research is crucial for the development of new catalysts for asymmetric synthesis (Yan-fang, 2008).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on naphthalene derivatives for selective detection of metal ions highlights the utility of these compounds in environmental monitoring and bioimaging applications. The sensitivity and selectivity of these sensors make them valuable tools for detecting metal ions in various contexts (Wu et al., 2014).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-10-23-21(12-16)19-9-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQXLJNAFSINDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)
![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)

![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)


![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)
![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)
![N1-(2-(furan-3-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2644723.png)